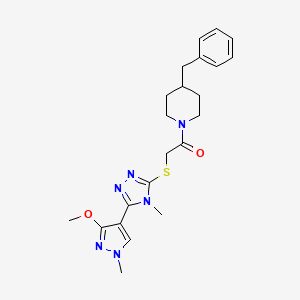

1-(4-benzylpiperidin-1-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2S/c1-26-14-18(21(25-26)30-3)20-23-24-22(27(20)2)31-15-19(29)28-11-9-17(10-12-28)13-16-7-5-4-6-8-16/h4-8,14,17H,9-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNBKYHHIIMKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-benzylpiperidin-1-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzylpiperidine moiety and a pyrazole-triazole hybrid. Its molecular formula is , and it has a molecular weight of approximately 399.51 g/mol.

The primary biological activity of this compound is associated with its interaction with various biological targets. It has been observed to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission in the central nervous system. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function and memory retention.

Biological Activity Data

| Activity | Target | IC50 (μM) | Reference |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 0.272 | |

| Cancer Cell Growth Inhibition | Various Cancer Lines | 7.9 - 92 | |

| Selectivity for MAO-B | Monoamine Oxidase B | >10 |

Study 1: In Vitro Assessment

A study conducted on the compound's ability to inhibit AChE demonstrated that it acts as a mixed-type inhibitor. Molecular modeling suggested that it binds to both the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE, allowing it to penetrate the blood-brain barrier effectively. This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

Study 2: Anticancer Activity

In another investigation, the compound exhibited notable anticancer properties against various human cancer cell lines, including breast and colorectal cancers. The IC50 values ranged from 7.9 to 92 µM, indicating varying degrees of efficacy depending on the specific cell line tested. The presence of the pyrazole and triazole moieties is believed to contribute to its cytotoxic effects through mechanisms involving apoptosis induction and cell cycle arrest.

Study 3: Neuroprotective Effects

Research has suggested that compounds similar to this one may possess neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This aspect highlights its potential therapeutic application in treating conditions like Parkinson's disease.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that compounds containing piperidine and triazole rings can exhibit antidepressant properties. The structural similarity to known antidepressants positions this compound as a candidate for further investigation in treating mood disorders.

2. Neurological Disorders

The compound may also target muscarinic receptors, which are implicated in various neurological conditions. Studies on similar compounds have shown efficacy as antagonists for these receptors, suggesting potential therapeutic uses in disorders such as schizophrenia or Parkinson's disease .

Case Study 1: Antidepressant Efficacy

A study evaluating the antidepressant potential of structurally related compounds found that modifications to the piperidine ring significantly influenced serotonin receptor binding affinity. This suggests that the compound may similarly affect neurotransmitter systems involved in mood regulation.

Case Study 2: Muscarinic Receptor Antagonism

In preclinical trials, derivatives of benzylpiperidine have been shown to effectively block muscarinic receptors, which are crucial in managing symptoms of neurological diseases. The compound's design allows for selective targeting of these receptors, potentially leading to fewer side effects compared to non-selective agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its triazole-thio-ethanone backbone paired with a benzylpiperidine group. Below is a comparative analysis with structurally related analogs:

Pharmacological Implications

- Triazole-thio-ethanones: Known for kinase inhibition (e.g., JAK/STAT pathways) due to triazole’s ability to mimic adenine in ATP-binding pockets .

- Benzylpiperidine : Common in antipsychotics (e.g., risperidone derivatives), suggesting CNS-targeted activity .

- Methoxy-methylpyrazole : May enhance metabolic stability compared to unsubstituted pyrazoles, as seen in COX-2 inhibitors .

Q & A

Q. Key Considerations :

- Use copper sulfate/ascorbate catalysts for click chemistry steps to enhance triazole ring formation .

- Monitor reaction progress via TLC or HPLC to minimize by-products like unreacted hydrazides .

How can X-ray crystallography with SHELXL refine the crystal structure of this compound?

Advanced Research Question

SHELXL is critical for refining complex structures:

Data Collection : Use high-resolution (<1.0 Å) single-crystal diffraction data.

Model Building : Assign anisotropic displacement parameters to non-H atoms. Hydrogen atoms are typically placed geometrically .

Refinement :

- Apply restraints for flexible groups (e.g., benzylpiperidine) to mitigate disorder.

- Use the TWIN/BASF commands if twinning is observed (common in triazole derivatives) .

Validation : Check CIF files with PLATON to detect voids or unresolved electron density .

Example : Similar triazole-piperidine hybrids refined with SHELXL achieved R1 values <0.05, confirming precise stereochemistry .

What analytical techniques confirm the structure and purity of this compound?

Basic Research Question

Combine spectroscopic and chromatographic methods:

- NMR :

- Mass Spectrometry : ESI-MS (m/z [M+H]) matches theoretical molecular weight (±2 ppm).

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .

Contingency : Discrepancies in NMR splitting patterns may indicate rotameric forms of the benzylpiperidine group; use variable-temperature NMR to resolve .

What strategies mitigate conflicting data in reaction yields when varying substituents?

Advanced Research Question

Conflicting yields often arise from steric/electronic effects:

- Steric Hindrance : Bulky substituents (e.g., 4-methyl on triazole) reduce yields in nucleophilic substitutions. Optimize solvent polarity (e.g., DMF for hindered reactions) .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on pyrazole slow thioether formation. Increase reaction temperature (70°C) or catalyst loading (e.g., 10 mol% CuI) .

- By-Product Analysis : Use LC-MS to detect side products (e.g., disulfides from excess thiols) and adjust stoichiometry .

Case Study : A 40% yield discrepancy in triazole-thioether formation was resolved by switching from ethanol to THF, improving solubility of intermediates .

How to design assays to evaluate this compound’s activity against enzyme targets?

Advanced Research Question

Leverage structural analogs for assay design:

Target Selection : Prioritize kinases or cyclooxygenase-2 (COX-2) due to the triazole-thioether motif’s affinity for catalytic cysteine residues .

In Vitro Assays :

- COX-2 Inhibition : Measure IC50 via fluorescence polarization (FP) using purified enzyme and arachidonic acid substrate .

- Binding Studies : Use surface plasmon resonance (SPR) to determine Kd values (e.g., immobilize target protein on a CM5 chip) .

Cellular Assays : Test cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated kinases) .

Validation : Compare results with celecoxib (COX-2 inhibitor) or staurosporine (kinase inhibitor) as controls .

How does the methoxypyrazole substituent influence metabolic stability?

Advanced Research Question

The 3-methoxy-1-methyl group on pyrazole:

- Metabolic Pathways :

- O-Demethylation : CYP3A4/2D6 may cleave the methoxy group, forming a phenol. Use liver microsomes to quantify metabolite formation .

- Methyl Oxidation : The 1-methyl group is resistant to oxidation, enhancing stability vs. analogs with ethyl substituents .

- Strategies :

Data : Similar methoxypyrazole derivatives showed 70% remaining intact after 1 hour in human liver microsomes vs. 30% for non-methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.